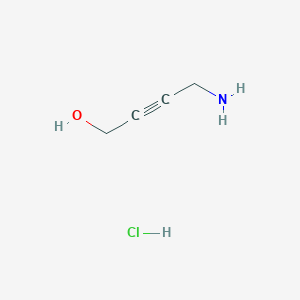![molecular formula C23H29N5O4 B2936009 Ethyl 4-[1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperazine-1-carboxylate CAS No. 1251566-16-1](/img/structure/B2936009.png)
Ethyl 4-[1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperazine-1-carboxylate is a complex organic compound with the molecular formula C23H29N5O4. This compound is part of the piperazine family, which is known for its wide range of biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperazine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Phenoxypyrimidinyl Group: This step involves the coupling of the phenoxypyrimidinyl group to the piperidine ring using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Formation of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the carboxylate group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-[1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Aplicaciones Científicas De Investigación
Ethyl 4-[1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.
Biological Studies: The compound is used in studies involving receptor modulation and enzyme inhibition.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 4-[1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, leading to changes in the biological activity of the target molecule .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate: This compound shares a similar piperidine and carboxylate structure but differs in the substituent groups.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Another piperazine derivative with different ester and substituent groups.
Uniqueness
Ethyl 4-[1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its phenoxypyrimidinyl group, in particular, is responsible for its high affinity towards certain biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
IUPAC Name |
ethyl 4-[1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O4/c1-2-31-23(30)28-14-12-27(13-15-28)22(29)18-8-10-26(11-9-18)20-16-21(25-17-24-20)32-19-6-4-3-5-7-19/h3-7,16-18H,2,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCOCKIRLJBWNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(4-methylphenyl)ethan-1-one](/img/structure/B2935926.png)
![7-(2-fluorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/new.no-structure.jpg)
![N-cycloheptyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2935930.png)
![2-(Iodomethyl)-8-methyl-1-oxaspiro[4.5]decane](/img/structure/B2935931.png)

![8-Bromoimidazo[1,2-A]pyridin-7-amine](/img/structure/B2935935.png)


![(4-chlorophenyl)[4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2935940.png)
![N'-[(2-chlorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2935942.png)
![(1R,2S,6R,7S)-4-(3-Aminopropyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;hydrochloride](/img/structure/B2935943.png)

![4-chloro-2-{[3-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate](/img/structure/B2935945.png)
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2935947.png)
